

LC-MS/MS method for C24:1-Ceramide-d7 quantification

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Compound of Interest

Compound Name: C24:1-Ceramide-d7

Cat. No.: B2611456

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An LC-MS/MS method for the quantification of C24:1 Ceramide, a significant very-long-chain sphingolipid implicated in various cellular processes, has been developed and validated. This application note provides a detailed protocol for the sensitive and specific quantification of C24:1 Ceramide in biological matrices, such as plasma, utilizing **C24:1-Ceramide-d7** as a stable isotope-labeled internal standard.

The methodology is based on a straightforward protein precipitation for sample preparation, followed by a rapid and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Quantification is achieved through multiple reaction monitoring (MRM) in positive ion electrospray ionization mode. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this bioactive lipid.

Principle of the Method

The quantification of endogenous C24:1 Ceramide is performed using a stable isotope dilution LC-MS/MS assay. A known concentration of the deuterated internal standard, **C24:1-Ceramide-d7**, is added to the samples at the beginning of the sample preparation process.[1][2][3] This internal standard is chemically identical to the analyte but has a different mass due to the deuterium labels. It co-elutes with the endogenous C24:1 Ceramide and experiences

similar ionization and fragmentation, allowing it to compensate for variations in sample extraction, matrix effects, and instrument response. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

Material/Reagent	Supplier	Notes
C24:1 Ceramide	Avanti Polar Lipids, Inc.	Purity > 99%
C24:1-Ceramide-d7	Avanti Polar Lipids, Inc.	Purity > 99% deuterated forms[1]
Methanol (MeOH)	Fluka	HPLC Grade
Isopropanol (IPA)	Fluka	HPLC Grade
Acetonitrile (ACN)	Fluka	HPLC Grade
Formic Acid	Sigma-Aldrich	LC-MS Grade
Water	Milli-Q or equivalent	HPLC Grade
Human Plasma	Reputable biological supplier	---
Microcentrifuge tubes	---	1.5 mL
Pipettes and tips	---	---
Vortex mixer	---	---
Centrifuge	---	Capable of 10,000 x g and 4°C
Nitrogen evaporator or vacuum centrifuge	---	---
HPLC Vials	---	With inserts

Experimental Protocols

Preparation of Standard Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of C24:1 Ceramide and **C24:1-Ceramide-d7** by dissolving the lyophilized powders in a suitable solvent such as

methanol:chloroform (1:1, v/v).

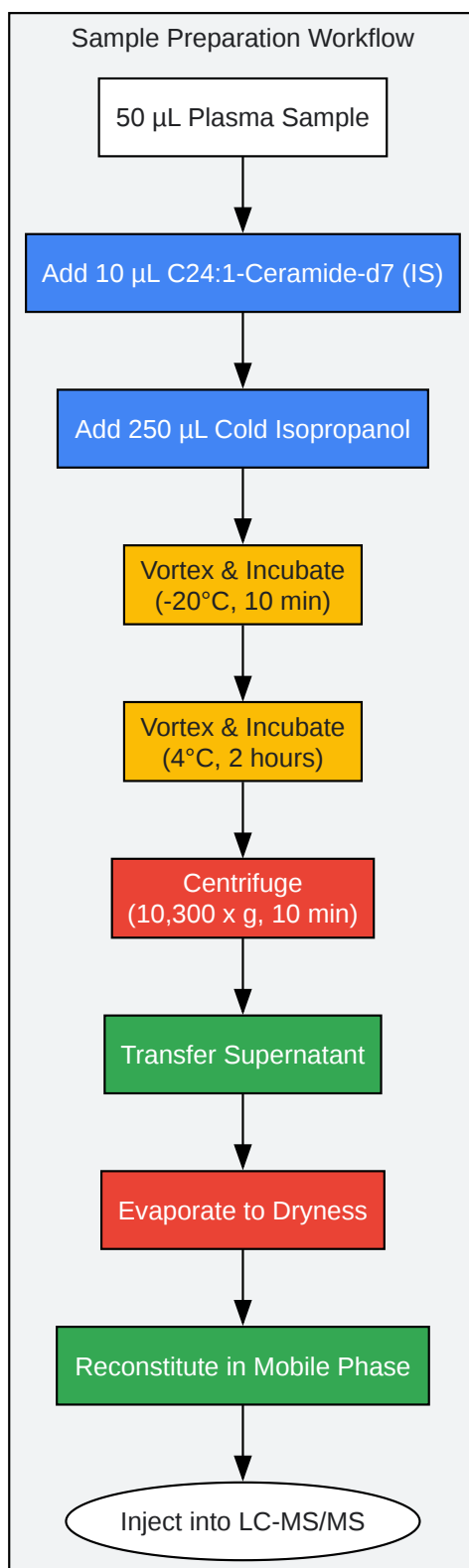
- Working Standard Solutions: Prepare a series of working standard solutions of C24:1 Ceramide by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 5 ng/mL to 1000 ng/mL).
- Internal Standard (IS) Working Solution: Prepare a working solution of **C24:1-Ceramide-d7** at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution with methanol.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of C24:1 Ceramide from plasma or serum samples.

[4][5]

- Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 μ L of plasma sample, calibration standard, or quality control (QC) sample.
- Internal Standard Addition: Add 10 μ L of the **C24:1-Ceramide-d7** internal standard working solution to each tube (except for blank samples).
- Protein Precipitation: Add 250 μ L of pre-cooled (-20°C) isopropanol.[4][5]
- Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[4][5] Vortex again for 1 minute and then incubate at 4°C for 2 hours to ensure complete protein precipitation.[4][5]
- Centrifugation: Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.[4][5]
- Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
- Reconstitution: Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.



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Figure 1: Experimental workflow for C24:1 Ceramide quantification.

LC-MS/MS Method

The following are typical starting parameters that may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

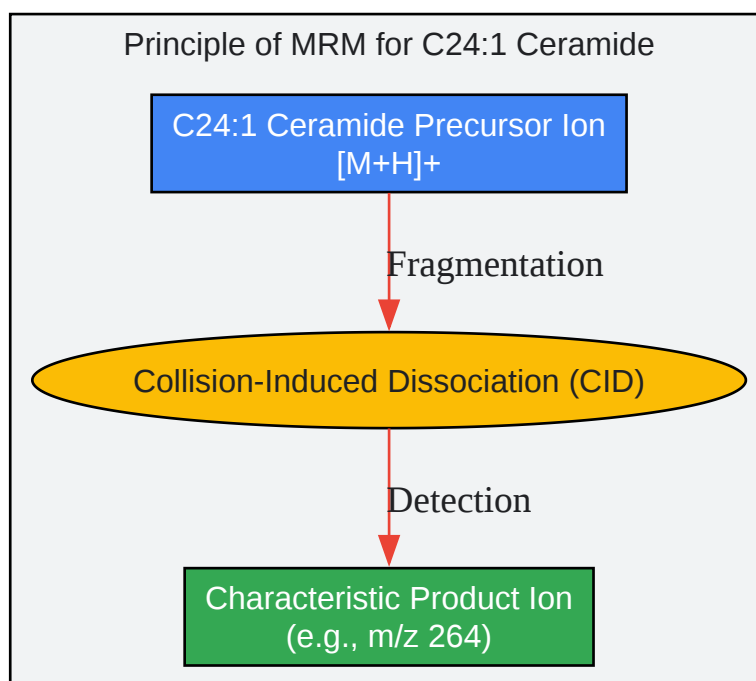
Parameter	Condition
Column	ACE Excel SuperC18 (1.7 μ m, 100 mm \times 2.1 mm) or equivalent
Mobile Phase A	Water with 0.1% Formic Acid[6]
Mobile Phase B	Isopropanol with 0.1% Formic Acid[6]
Flow Rate	0.3 mL/min[7][8]
Injection Volume	5 μ L[7]
Column Temperature	40°C
Gradient	0-0.5 min, 65% B; 0.5-2 min, 65-90% B; 2-3 min, 90-100% B; 3-4 min, 100% B; 4.1-5 min, 65% B[6]

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive[6][7]
Capillary Voltage	2.5 kV[7]
Source Temperature	140°C[7]
Desolvation Temperature	600°C[7]
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) Transitions

The most abundant product ion for ceramides typically arises from the loss of the fatty acyl chain, resulting in a fragment corresponding to the sphingoid base (m/z 264 for sphingosine d18:1).[6]



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Figure 2: Logical diagram of MRM for ceramide detection.

Table 3: MRM Transitions for Quantification

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
C24:1 Ceramide	648.6	264.3	35
C24:1-Ceramide-d7	655.6	264.3	35

Note: The exact m/z values and collision energies should be optimized by infusing the pure standards into the mass spectrometer.

Quantification and Data Analysis

A calibration curve is constructed by plotting the peak area ratio of the C24:1 Ceramide to the **C24:1-Ceramide-d7** internal standard against the concentration of the C24:1 Ceramide standards. A linear regression analysis with a weighting factor of $1/x$ is typically used. The concentration of C24:1 Ceramide in the unknown samples is then calculated from this calibration curve.

Method Validation and Expected Performance

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[9]

Table 4: Typical Method Performance Characteristics

Parameter	Expected Result
Linearity (R^2)	> 0.99[7][10]
Lower Limit of Quantification (LLOQ)	0.02 - 0.08 $\mu\text{g/mL}$ [6]
Intra- and Inter-day Precision (%CV)	< 15%[6][10]
Accuracy (%RE)	Within $\pm 15\%$ [6]
Extraction Recovery	98 - 109%[10]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of C24:1 Ceramide in biological matrices using **C24:1-Ceramide-d7** as an internal standard. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical research and drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a reliable tool for studying the roles of very-long-chain ceramides in health and disease.

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